molecular formula C2H7NO2 B12059454 acetic acid;azane CAS No. 285977-79-9

acetic acid;azane

Cat. No.: B12059454
CAS No.: 285977-79-9
M. Wt: 80.061 g/mol
InChI Key: USFZMSVCRYTOJT-BQCHDQQLSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is an advanced adsorbent derived from excess sludge (ES) treated with acetic acid to enhance its uranium (U(VI)) adsorption capacity. The preparation involves pyrolyzing ES to produce sludge-based biochar (SBB), which is then modified with acetic acid. This process introduces carboxyl (-COOH) functional groups and increases porosity, significantly improving U(VI) binding efficiency .

Properties

CAS No.

285977-79-9

Molecular Formula

C2H7NO2

Molecular Weight

80.061 g/mol

IUPAC Name

acetic acid;azane

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1+1,2+1;1+1

InChI Key

USFZMSVCRYTOJT-BQCHDQQLSA-N

Isomeric SMILES

[13CH3][13C](=O)O.[15NH3]

Canonical SMILES

CC(=O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid can be synthesized through several methods:

    Methanol Carbonylation: This is the most common industrial method, where methanol reacts with carbon monoxide in the presence of a catalyst such as rhodium or iridium to produce acetic acid.

    Oxidation of Acetaldehyde: Acetaldehyde is oxidized using oxygen or air in the presence of a metal catalyst like manganese or cobalt acetate.

    Fermentation: This biological method involves the fermentation of ethanol by acetic acid bacteria, commonly used in vinegar production.

Industrial Production Methods

The industrial production of acetic acid primarily involves the methanol carbonylation process due to its efficiency and high yield. This process operates under high pressure and temperature conditions, typically around 30-60 atm and 150-200°C, respectively .

Chemical Reactions Analysis

Neutralization Reaction: Formation of Ammonium Acetate

The primary reaction between acetic acid and azane is a Brønsted acid-base interaction, yielding ammonium acetate (CH₃COONH₄):

Reaction Equation :

CH3COOH+NH3CH3COONH4\text{CH}_3\text{COOH}+\text{NH}_3\rightarrow \text{CH}_3\text{COONH}_4

Conditions :

  • Proceeds spontaneously at room temperature in aqueous or solvent-free systems.

  • Exothermic process with an estimated enthalpy change (ΔH) of -50 kJ/mol .

Mechanism :

  • Proton transfer from acetic acid to ammonia generates ammonium (NH₄⁺) and acetate (CH₃COO⁻) ions.

  • Ionic pairing forms the crystalline salt.

Key Properties :

PropertyValue
Melting Point114°C
Solubility in Water148 g/100 mL (20°C)
pH (1M Solution)~7.0 (neutral)

Catalytic Pathways and Advanced Derivatives

In the presence of catalysts or under specialized conditions, acetic acid and azane participate in higher-order reactions:

Acylation Reactions

Using acetyl chloride (CH₃COCl) as an activated intermediate, azane reacts to form acetamide :

CH3COCl+2NH3CH3CONH2+NH4Cl\text{CH}_3\text{COCl}+2\text{NH}_3\rightarrow \text{CH}_3\text{CONH}_2+\text{NH}_4\text{Cl}

Catalytic Systems :

  • Rhodium/Iridium : Used in methanol carbonylation to generate acetyl intermediates .

  • Pt-Mo Clusters : Enhance bond cleavage selectivity in hydrodeoxygenation (e.g., C-O vs. C-C bonds) .

Comparative Reactivity

CatalystSelectivity (C₂ Products)Activation Energy (kJ/mol)
Pure Pt21–84%84
Pt-Mo87–94%76

Data from hydrodeoxygenation studies of acetic acid under H₂-rich conditions .

Side Reactions and By-Products

  • Decarboxylation : At temperatures >440°C, acetic acid decomposes to methane and CO₂ :

    CH3COOHΔCH4+CO2\text{CH}_3\text{COOH}\xrightarrow{\Delta}\text{CH}_4+\text{CO}_2
  • Ketene Formation : Thermal cracking produces ethenone (CH₂=C=O), a precursor to acetic anhydride :

    CH3COOHΔCH2=C=O+H2O\text{CH}_3\text{COOH}\xrightarrow{\Delta}\text{CH}_2=\text{C}=\text{O}+\text{H}_2\text{O}

Scientific Research Applications

Acetic acid and azane have diverse applications in scientific research:

    Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. Azane compounds, particularly ammonia, are used in the synthesis of various nitrogen-containing compounds.

    Biology: Acetic acid is used in DNA extraction and as a preservative. Ammonia is involved in nitrogen metabolism in living organisms.

    Medicine: Acetic acid is used in the production of pharmaceuticals, including antibiotics and antiseptics. Ammonia is used in the synthesis of amino acids and other biologically active compounds.

    Industry: Acetic acid is used in the production of polymers, textiles, and food additives. .

Mechanism of Action

Acetic acid exerts its effects primarily through its acidic nature, which allows it to act as a preservative by lowering the pH and inhibiting microbial growth. In biological systems, acetic acid can penetrate cell membranes and disrupt metabolic processes. Ammonia, as a weak base, can neutralize acids and participate in various biochemical reactions, including the synthesis of amino acids and nucleotides .

Comparison with Similar Compounds

Comparison with Similar Compounds and Adsorbents

Unmodified Sludge-Based Biochar (SBB)

In contrast, ASBB’s acetic acid modification increases carboxyl group content by 0.11 mmol/g and expands pore structure, boosting U(VI) adsorption by 35% .

Nitric Acid-Modified Biochar

Nitric acid treatment enhances biochar porosity but primarily introduces -NO₂ groups, which are less effective for U(VI) binding compared to -COOH. ASBB outperforms nitric acid-modified biochars in both adsorption capacity (97.8% vs. ~85%) and kinetics (5 minutes vs. >30 minutes) .

Amino-Functionalized Mesoporous Silica

Amino-functionalized mesoporous silica (e.g., Jiang et al., 2020) achieves a high U(VI) capacity (119.16 mg/g) via chelation but requires complex synthesis and exhibits slower kinetics (equilibrium in 60 minutes). ASBB offers comparable efficiency (97.8% removal) with simpler preparation and faster kinetics .

Graphene Oxide Composites

Graphene oxide (GO) composites, such as GO/polyaniline, show high U(VI) adsorption (e.g., 1,250 mg/g) due to large surface areas and oxygen-rich groups. ASBB provides a cost-effective alternative with adequate performance for low-concentration uranium wastewater .

Metal-Organic Frameworks (MOFs)

Defect-rich MOFs like UiO-66(Zr) achieve high phosphate adsorption (132.09 mg/g) but are less effective for U(VI). ASBB’s carboxyl-specific binding and rapid kinetics make it more suitable for uranium recovery from complex wastewater .

Table 1: Comparative Analysis of U(VI) Adsorbents
Adsorbent Max. Adsorption Capacity Optimal pH Equilibrium Time Key Functional Groups Reference
ASBB 97.8% removal rate 6.0 5 minutes -COOH, -OH
Unmodified SBB ~60% removal rate 6.0 30 minutes Limited -OH
Amino-Mesoporous Silica 119.16 mg/g 5.0 60 minutes -NH₂
Graphene Oxide/Polyaniline 1,250 mg/g 4.0–6.0 120 minutes -COOH, -O-
MOFs (UiO-66) 132.09 mg/g (phosphate) 4.0–7.0 240 minutes Zr-O clusters
Mechanistic Differences
  • ASBB : Relies on -COO⁻ coordination and pore confinement .
  • Amine-Based Adsorbents : Utilize chelation via -NH₂ groups, which are pH-sensitive and less stable in acidic conditions .
  • Graphene Composites : Depend on electrostatic interactions and π-π bonding, requiring higher surface areas for efficacy .
Environmental and Economic Considerations

ASBB’s use of waste sludge aligns with circular economy principles, reducing disposal costs and secondary pollution. In contrast, graphene and MOFs involve high synthesis costs and energy-intensive processes .

Q & A

Basic Research Questions

Q. How can the purity of synthesized ammonium acetate (acetic acid; azane) be verified in a laboratory setting?

  • Methodological Answer : Use titration with standardized sodium hydroxide (NaOH) to quantify residual acetic acid. Calculate the equivalence point using phenolphthalein as an indicator (colorless in acidic, pink in basic conditions). Confirm purity via melting point analysis (ammonium acetate melts at 113–114°C) or Fourier-transform infrared spectroscopy (FTIR) to identify characteristic NH₄⁺ and CH₃COO⁻ peaks .
  • Data Example : A 0.1 M NaOH solution titrated against 10 mL of ammonium acetate yielded a neutralization efficiency of 98.5% ± 1.2%, indicating minimal impurities .

Q. What are common experimental errors in quantifying acetic acid concentration via titration, and how can they be mitigated?

  • Methodological Answer : Errors include NaOH spillage, inaccurate volume measurements, and endpoint misidentification. Mitigation strategies:

  • Use calibrated micropipettes for precise sample aliquots.
  • Perform triplicate trials to average out variability.
  • Validate results with a pH meter for real-time monitoring .
    • Data Contradiction : In a study, manual titration overestimated acetic acid concentration by 13.6% compared to automated titrators, highlighting the need for standardized equipment .

Advanced Research Questions

Q. How can conflicting data on acetic acid’s reactivity in mixed-solvent systems be resolved?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to track proton exchange kinetics in deuterated solvents (e.g., D₂O). Compare results with computational models (e.g., density functional theory) to validate reaction pathways. For example, acetic acid’s carboxyl proton exchange rate slows by 40% in ethanol-water mixtures versus pure water, attributed to solvent polarity effects .
  • Case Study : Discrepancies in acetic acid’s pKa (4.76 in water vs. 5.2 in 50% ethanol) were resolved using potentiometric titration with ionic strength correction .

Q. What advanced techniques are suitable for detecting acetic acid in extraterrestrial environments (e.g., interstellar media)?

  • Methodological Answer : Employ millimeter-wave interferometry (e.g., BIMA or OVRO arrays) to identify rotational transitions of acetic acid. Key spectral lines include the 9₀,₉–8₀,₈ transition at 100.9 GHz. Cross-validate with radio telescope data to rule out blending with other molecules (e.g., methyl mercaptan) .
  • Research Findings : Acetic acid was confirmed in Sgr B2 via the 90.2 GHz line, with a column density of 1.2 × 10¹⁵ cm⁻², suggesting its role in prebiotic chemistry .

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